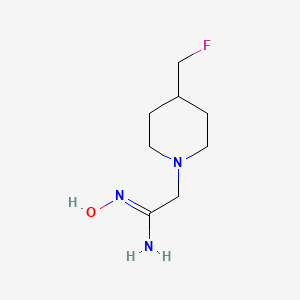
(Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and an N’-hydroxyacetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Formation of the N’-hydroxyacetimidamide Moiety: This can be achieved through the reaction of an appropriate amine with hydroxylamine and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study the interactions of fluorinated compounds with biological systems. Its fluoromethyl group can serve as a marker in various biochemical assays.
Medicine
In medicinal chemistry, (Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The fluoromethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the N’-hydroxyacetimidamide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(4-(chloromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a chloromethyl group instead of a fluoromethyl group.
(Z)-2-(4-(bromomethyl)piperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a bromomethyl group.
(Z)-2-(4-(methyl)piperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure without the halogen substitution.
Uniqueness
The presence of the fluoromethyl group in (Z)-2-(4-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H16FN3O |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
2-[4-(fluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H16FN3O/c9-5-7-1-3-12(4-2-7)6-8(10)11-13/h7,13H,1-6H2,(H2,10,11) |
Clé InChI |
JHGHXHDASYXYQG-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CCC1CF)C/C(=N/O)/N |
SMILES canonique |
C1CN(CCC1CF)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
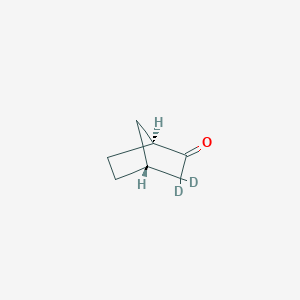
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
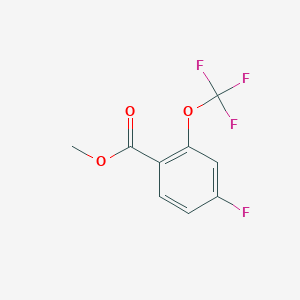
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)
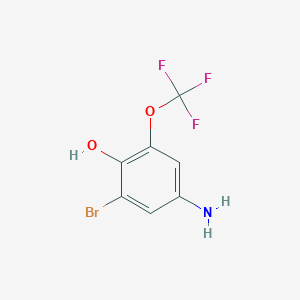
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
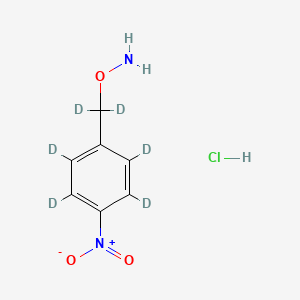
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
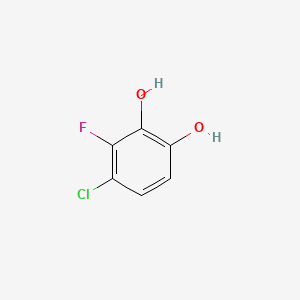


![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
